molecular formula C23H27ClN2O2 B562808 Solifenacin-d5 Hydrochloride CAS No. 1426174-05-1

Solifenacin-d5 Hydrochloride

Katalognummer: B562808
CAS-Nummer: 1426174-05-1
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: YAUBKMSXTZQZEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Solifenacin-d5 Hydrochloride is a deuterium-labeled analog of Solifenacin Hydrochloride, a selective muscarinic M3 receptor antagonist. The deuterated form replaces five hydrogen atoms with deuterium, enhancing its stability in analytical applications while retaining pharmacological properties . It is primarily used as an internal standard in pharmacokinetic studies, such as quantifying solifenacin in biological matrices via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . Its molecular formula is C23H22D5ClN2O2 (molecular weight: 403.96 g/mol), and it is supplied in high purity (>98%) for research purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

Solifenacin-d5 hydrochloride, a deuterium-labeled analog of solifenacin, undergoes metabolic pathways similar to its non-deuterated counterpart. The primary metabolic routes involve cytochrome P450 (CYP450)-mediated oxidation and glucuronidation (Figure 1).

Table 1: Key Metabolic Reactions of this compound

Reaction TypeEnzymes InvolvedMetabolites FormedPharmacological Activity
N-Oxidation CYP3A4N-Oxide solifenacin-d5Inactive
4R-Hydroxylation CYP3A4, CYP1A1, CYP2D64R-Hydroxy solifenacin-d5Active (minor)
Glucuronidation UGT enzymesSolifenacin-d5 glucuronideInactive
4R-Hydroxy N-Oxidation CYP3A44R-Hydroxy-N-oxide solifenacin-d5Inactive

Key Findings :

Stability Under Physicochemical Conditions

This compound exhibits stability under typical pharmaceutical storage conditions but degrades under extreme pH or oxidative environments.

Table 2: Stability Profile of this compound

ConditionDegradation PathwayDegradation ProductsStability Outcome
Acidic (pH 1.2) HydrolysisIsoquinoline ring openingModerate degradation
Alkaline (pH 10) Ester bond cleavageQuinuclidinol derivativesSignificant degradation
Oxidative (H₂O₂) N-OxidationN-Oxide derivativesAccelerated degradation
Thermal (40°C, 75% RH) No reactionNoneStable for 24 months

Key Findings :

  • Direct compression (DC) formulations minimize degradation by avoiding solvents that induce amorphous phase transitions .
  • Deuterium labeling enhances stability against CYP3A4-mediated oxidation, extending half-life in plasma .

Table 3: Analytical Performance in LC-MS/MS

ParameterValue (Solifenacin-d5)Reference (Non-deuterated)
Retention Time 1.67 min1.68 min
Ion Transitions (m/z) 370.3 → 110.1 (quantifier)363.3 → 110.1 (quantifier)
Recovery in Plasma 98.5% ± 2.1%97.8% ± 3.0%
Matrix Effect 2.3%3.1%

Key Findings :

  • Deuterium labeling eliminates interference from endogenous compounds, ensuring high specificity in bioanalytical assays .
  • The compound’s stability under chromatographic conditions (ACN:ammonium formate) validates its utility in high-throughput pharmacokinetic studies .

Reaction with Excipients in Formulations

This compound shows compatibility with common pharmaceutical excipients but reacts with magnesium stearate under humid conditions.

Table 4: Excipient Compatibility in Tablet Formulations

ExcipientInteraction ObservedImpact on Solifenacin-d5
Lactose Monohydrate NoneStable
Microcrystalline Cellulose NoneStable
Croscarmellose Sodium NoneStable
Magnesium Stearate Adsorption/Partial hydrolysisReduced dissolution rate

Key Findings :

  • Replacement of magnesium stearate with sodium stearyl fumarate improves dissolution profiles by 15–20% .
  • Silicified microcrystalline cellulose (Prosolv SMCC 90) enhances blend uniformity and reduces segregation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Muscarinic Receptor Antagonism
Solifenacin-d5 Hydrochloride acts as a selective antagonist for the muscarinic M3 receptor, which plays a crucial role in bladder function. By blocking these receptors, solifenacin reduces bladder contractions, thereby alleviating symptoms associated with overactive bladder syndrome, such as urgency and frequency of urination .

Pharmacokinetic Studies
The use of this compound in pharmacokinetic studies allows researchers to trace the metabolic pathways and elimination processes of solifenacin in vivo. This compound's isotopic labeling aids in quantifying drug concentrations in biological samples through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Clinical Applications

Treatment of Overactive Bladder
this compound is integral to clinical trials assessing the efficacy and safety of solifenacin formulations. It helps in determining the pharmacokinetic profiles of new formulations against established products, ensuring that they meet regulatory standards for bioequivalence .

Case Studies and Clinical Trials
Several studies have highlighted the effectiveness of solifenacin in managing overactive bladder symptoms. For instance, a clinical trial compared different formulations of solifenacin to evaluate their pharmacokinetic parameters, demonstrating that solifenacin-d5 can be used to ensure consistent drug delivery profiles across formulations .

Analytical Applications

Stability Testing and Quality Control
this compound is utilized in stability testing of pharmaceutical formulations. Its labeled nature allows for precise monitoring during stability studies, ensuring that formulations maintain their efficacy over time .

Bioequivalence Studies
In bioequivalence studies, solifenacin-d5 serves as a reference compound to compare new drug formulations against marketed products. The pharmacokinetic data obtained from these studies are critical for regulatory submissions and for establishing therapeutic equivalence .

Data Tables

Application Area Description Key Findings/Notes
Pharmacological ResearchStudy of muscarinic receptor antagonismEffective in reducing bladder contractions
Clinical ApplicationsTreatment assessments for overactive bladderDemonstrated efficacy in clinical trials
Analytical ApplicationsStability testing and quality controlEnsures consistent drug delivery profiles
Bioequivalence StudiesComparison with marketed productsCritical for regulatory approval

Case Study Insights

  • Clinical Trial on Efficacy : A study involving 36 subjects demonstrated that solifenacin effectively reduced urinary frequency and urgency, with pharmacokinetic parameters showing no significant difference between new formulations and existing products .
  • Pharmacokinetics Comparison : In a comparative study, solifenacin-d5 was used to evaluate the absorption rates and elimination half-lives of different solifenacin formulations, confirming that the new formulation met FDA bioequivalence criteria .
  • Stability Analysis : Research indicated that formulations containing solifenacin-d5 maintained their potency over extended periods under various storage conditions, underscoring its utility in quality assurance processes .

Wirkmechanismus

Solifenacin-d5 Hydrochloride exerts its effects by antagonizing muscarinic receptors, particularly the M2 and M3 subtypes. These receptors are predominantly found in the bladder, where their inhibition leads to reduced bladder contractions and alleviation of symptoms associated with overactive bladder. The compound’s action involves blocking the binding of acetylcholine to these receptors, thereby preventing the activation of downstream signaling pathways that cause muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Deuterated Muscarinic Antagonists

Deuterated compounds are critical for stable isotope dilution assays. Below is a comparison with other deuterated mAChR antagonists:

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Key Receptor Target Purity Reference
Solifenacin-d5 HCl C23H22D5ClN2O2 403.96 Internal standard for UPLC-MS/MS M3 mAChR >98%
(Rac)-5-Hydroxymethyl Tolterodine-d14 C22H18D14N2O2 398.61 Metabolite tracking in pharmacokinetics M1-M5 mAChR >98%
Sotalol-d6 HCl C12H12D6ClN2O3S 335.29 β-blocker research β-adrenergic >98%

Key Differences :

  • Receptor Selectivity: Solifenacin-d5 targets M3 receptors, whereas (Rac)-5-Hydroxymethyl Tolterodine-d14 non-selectively inhibits M1–M5 receptors .
  • Analytical Utility : Solifenacin-d5 is optimized for UPLC-MS/MS due to its chromatographic separation efficiency on C18 columns , while Tolterodine-d14 is used in metabolite studies.

Non-Deuterated Muscarinic Antagonists

Compound Molecular Formula Ki/NM (Receptor Affinity) Clinical Application Purity Reference
Solifenacin HCl C23H26ClN2O2 M3: 0.12 Overactive bladder >98%
Darifenacin C28H30N2O2 M3: 0.16 Urinary incontinence >98%
(Rac)-5-Hydroxymethyl Tolterodine C22H32N2O2 M1: 2.3; M3: 2.8 Overactive bladder (metabolite) >98%

Key Differences :

  • Potency : Solifenacin HCl exhibits higher M3 selectivity (Ki: 0.12 nM) compared to Darifenacin (Ki: 0.16 nM) .
  • Metabolic Role : Tolterodine’s metabolite ((Rac)-5-Hydroxymethyl Tolterodine) shows broader receptor interaction but lower selectivity .

Pharmacokinetic and Analytical Performance

Stability and Detection

Solifenacin-d5 Hydrochloride demonstrates superior metabolic stability due to deuterium substitution, reducing hydrogen-deuterium exchange artifacts in MS analysis . In contrast, non-deuterated analogs like Solifenacin HCl exhibit shorter half-lives in vivo (~45–68 hours) due to faster hepatic metabolism .

Chromatographic Behavior

  • Solifenacin-d5 HCl : Separated using a Waters ACQUITY UPLC® BEH C18 column (retention time: ~3.2 min) with a validated limit of quantification (LOQ) of 0.1 ng/mL in plasma .
  • Verapamil HCl (Comparative) : Requires distinct column conditions (e.g., effervescent floating tablet analysis) and has a higher LOQ (~1.0 ng/mL) .

Commercial and Research Availability

Compound Supplier Catalog Number Price (USD) Reference
Solifenacin-d5 HCl Santa Cruz Biotechnology sc-220123 $330/500 µg
Solifenacin HCl Toronto Research Chemicals TRC S676700 $380/10 mg
(Rac)-5-Hydroxymethyl Tolterodine MedChemExpress HY-101872 $200/5 mg

Key Insight : Deuterated compounds command higher costs due to synthesis complexity and isotopic purity requirements .

Biologische Aktivität

Solifenacin-d5 hydrochloride is a deuterated form of solifenacin, a competitive antagonist of muscarinic acetylcholine receptors, primarily used for the treatment of overactive bladder (OAB). This article delves into the biological activity of Solifenacin-d5, its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C23H22D5ClN2O2C_{23}H_{22}D_5ClN_2O_2 and a molecular weight of 403.96 g/mol .
  • Mechanism of Action : It selectively antagonizes M2 and M3 muscarinic receptors in the bladder, with a higher affinity for M3 receptors. This antagonism inhibits detrusor muscle contraction, thereby reducing urinary frequency and urgency associated with OAB .

Pharmacodynamics

  • Receptor Affinity : Solifenacin-d5 exhibits pK_i values of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors respectively . The predominant effect occurs at the M3 receptor, which is crucial for bladder contraction.
  • Duration of Action : The drug has a long half-life ranging from 33 to 85 hours, allowing for once-daily dosing .

Pharmacokinetics

  • Absorption : Solifenacin-d5 is well absorbed in the gastrointestinal tract with an oral bioavailability of approximately 88% . Peak plasma concentrations (C_max) are typically reached within 3 to 8 hours after administration .
  • Distribution : The volume of distribution is around 600 L, indicating extensive tissue binding . It is highly protein-bound (93-96%), primarily to alpha-1-acid glycoprotein .
  • Metabolism : The compound undergoes metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP1A1, CYP2D6), resulting in various metabolites including pharmacologically active forms .
  • Elimination : Approximately 69.2% of the drug is excreted in urine, with minor amounts in feces and exhaled air . The renal clearance is reported to be between 0.67 to 1.51 L/h.

Case Studies and Clinical Trials

Several clinical studies have demonstrated the efficacy of solifenacin in treating OAB symptoms:

  • Phase III Trials : A pooled analysis from four large double-blind studies involving over 3000 patients showed significant improvements in OAB symptoms with solifenacin at doses of 5 mg and 10 mg compared to placebo. Key outcomes included:
    • Urgency Episodes : Reduction by approximately 66% for the 5 mg dose and 70% for the 10 mg dose.
    • Incontinence Episodes : Complete resolution in some patients; reductions were statistically significant compared to placebo.
    • Micturition Frequency : Decreased by about 19% for the 5 mg dose and 22% for the 10 mg dose .

Summary of Efficacy Data

SymptomPlacebo ReductionSolifenacin 5 mg ReductionSolifenacin 10 mg Reduction
Urgency Episodes-2.0-2.9-3.4
Incontinence Episodes-1.1-1.5-1.8
Micturition Frequency-1.4-2.3-2.7
Volume Voided (ml)+8.5+32.3+42.5

Adverse Effects

Common adverse effects include dry mouth, constipation, blurred vision, and urinary retention due to its anticholinergic properties. Serious adverse effects such as angioedema have also been reported but are rare .

Q & A

Basic Research Questions

Q. What is the role of deuterium labeling in Solifenacin-d5 Hydrochloride, and how does it enhance pharmacokinetic studies?

  • Methodological Answer : Deuterium labeling in this compound replaces hydrogen atoms with deuterium at specific positions, creating a stable isotope. This allows precise tracking of the parent compound (Solifenacin Hydrochloride) in biological matrices using mass spectrometry (MS). For example, deuterated internal standards minimize matrix effects and improve quantification accuracy in UPLC-MS/MS workflows . Researchers should validate deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution MS to ensure isotopic purity.

Q. Which analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a reversed-phase C18 column (e.g., Waters ACQUITY UPLC® BEH C18) is widely used. The method should include gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and multiple reaction monitoring (MRM) for selective ion transitions. Calibration curves must cover expected plasma concentration ranges (e.g., 0.1–100 ng/mL) with precision (CV <15%) and accuracy (80–120%) .

Advanced Research Questions

Q. How can researchers design experiments to assess isotopic effects of this compound on receptor binding affinity?

  • Methodological Answer : Conduct competitive radioligand binding assays using muscarinic M3 receptor-expressing cell membranes. Compare IC50 values of this compound and non-deuterated Solifenacin Hydrochloride against a labeled antagonist (e.g., [³H]-QNB). Ensure assays are performed under identical conditions (pH, temperature, incubation time) to isolate isotopic effects. Statistical analysis (e.g., two-way ANOVA) should confirm whether deuterium substitution alters binding kinetics .

Q. What strategies mitigate metabolic interference when using this compound as an internal standard?

  • Methodological Answer : Validate metabolic stability by incubating this compound with liver microsomes or hepatocytes. Monitor deuterium loss via MS/MS fragmentation patterns. If isotopic scrambling occurs, use a higher deuterium substitution ratio (e.g., d5 vs. d3) or select a metabolically inert position for labeling. Cross-validate results with non-deuterated analogs to confirm assay specificity .

Q. How should researchers address discrepancies in pharmacokinetic data between deuterated and non-deuterated Solifenacin formulations?

  • Methodological Answer : Analyze differences in clearance (CL) and volume of distribution (Vd) using compartmental modeling. For example, if Solifenacin-d5 exhibits prolonged half-life, investigate deuterium’s impact on cytochrome P450 metabolism (e.g., CYP3A4). Use in vitro CYP inhibition assays and in vivo crossover studies in animal models to isolate isotopic effects from formulation variables .

Q. Experimental Design and Data Analysis

Q. What factorial design parameters optimize this compound formulation for in vivo studies?

  • Methodological Answer : Employ a 3² full factorial design to evaluate critical variables (e.g., excipient concentration, particle size). Responses may include dissolution rate, viscosity, and stability. For example:

VariableLow LevelHigh Level
Excipient (mg/mL)515
Stirring Speed100 rpm300 rpm

Analyze data using response surface methodology (RSM) to identify optimal conditions .

Q. How can researchers validate the specificity of this compound in complex biological samples?

  • Methodological Answer : Perform matrix effect studies by spiking Solifenacin-d5 into plasma, urine, and tissue homogenates. Compare peak areas in post-extraction spiked samples vs. pure solutions. Use stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement. Cross-check chromatographic separation to avoid co-elution with endogenous compounds .

Q. Contradiction Resolution

Q. How to resolve conflicting reports on this compound’s receptor selectivity?

  • Methodological Answer : Replicate receptor profiling studies across multiple assay platforms (e.g., functional cAMP assays vs. radioligand binding). Use orthogonal methods like calcium flux assays in M1/M3-transfected cells. Ensure consistent receptor expression levels and normalization to housekeeping genes (e.g., GAPDH) to minimize variability .

Eigenschaften

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426174-05-1
Record name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.